molecular formula C12H20ClNO B1424347 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride CAS No. 1333710-52-3

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride

Cat. No.: B1424347
CAS No.: 1333710-52-3
M. Wt: 229.74 g/mol
InChI Key: QIZWZSOQVMJMKU-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is an aniline derivative, characterized by the presence of a methyl group and a 3-methylbutoxy group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride typically involves the following steps:

    Nitration of Arenes: The initial step involves the nitration of a suitable arene compound to introduce a nitro group.

    Reduction of Nitroarenes: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other reducing agents like iron and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its molecular structure allows it to interact with enzymes and receptors, potentially influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(3-methylbutoxy)aniline
  • 4-Methyl-3-(3-methylbutoxy)aniline sulfate
  • 4-Methyl-3-(3-methylbutoxy)aniline nitrate

Uniqueness

4-Methyl-3-(3-methylbutoxy)aniline hydrochloride is unique due to its specific molecular structure, which includes a hydrochloride group. This structural feature can influence its solubility, reactivity, and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

4-methyl-3-(3-methylbutoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)6-7-14-12-8-11(13)5-4-10(12)3;/h4-5,8-9H,6-7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZWZSOQVMJMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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